Cas no 86855-26-7 (AM 374)

AM 374 structure
AM 374 structure
Produktname:AM 374
CAS-Nr.:86855-26-7
MF:C16H33FO2S
MW:308.495427846909
CID:721664

AM 374 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Hexadecanesulfonylfluoride
    • hexadecane-1-sulfonyl fluoride
    • hexadecanesulfonyl fluoride
    • AM 374
    • SYL 374
    • Inchi: 1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
    • InChI-Schlüssel: QIVFMUVBIHIZAM-UHFFFAOYSA-N
    • Lächelt: O=S(CCCCCCCCCCCCCCCC)(F)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 15

AM 374 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHENG KE LU SI SHENG WU JI SHU
sc-221708-25 mg
HDSF,
86855-26-7 ≥96%
25mg
¥526.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221708-25mg
HDSF, (Out of Stock: Availability 9/1/23)
86855-26-7 ≥96%
25mg
¥526.00 2023-09-05
1PlusChem
1P004MNY-10mg
1-Hexadecanesulfonylfluoride
86855-26-7 97.0%
10mg
$130.00 2024-04-21
Ambeed
A1446919-10mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
10mg
$105.0 2025-02-27
Ambeed
A1446919-25mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
25mg
$207.0 2025-02-27
Ambeed
A1446919-100mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
100mg
$605.0 2025-02-27
TRC
A634653-2.5mg
AM 374
86855-26-7
2.5mg
$ 316.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-221708A-100 mg
HDSF,
86855-26-7 ≥96%
100MG
¥2,106.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221708A-100mg
HDSF,
86855-26-7 ≥96%
100mg
¥2106.00 2023-09-05
TRC
A634653-1mg
AM 374
86855-26-7
1mg
$ 161.00 2023-04-19

AM 374 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 -
2.1 Reagents: Hantzsch ester Catalysts: Dimanganese decacarbonyl Solvents: Dimethyl sulfoxide ;  24 h, rt
Referenz
An Easy, General and Practical Method for the Construction of Alkyl Sulfonyl Fluorides
Zhang, Xu; et al, Advanced Synthesis & Catalysis, 2020, 362(16), 3358-3363

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Referenz
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Dimanganese decacarbonyl Solvents: Dimethyl sulfoxide ;  24 h, rt
Referenz
An Easy, General and Practical Method for the Construction of Alkyl Sulfonyl Fluorides
Zhang, Xu; et al, Advanced Synthesis & Catalysis, 2020, 362(16), 3358-3363

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Referenz
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Referenz
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride
Referenz
Synthesis of aryl alkyl and aryl vinyl sulfones via Friedel-Crafts reactions of sulfonyl fluorides
Hyatt, John A.; et al, Synthesis, 1984, (3), 214-17

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Eosin Solvents: Acetonitrile ;  12 - 24 h, rt
Referenz
A rapid access to aliphatic sulfonyl fluorides
Xu, Ruting; et al, Nature Communications, 2019, 10(1), 1-7

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 1,4-Cyclohexadiene ,  1H-Benzimidazolium, 3-(fluorosulfonyl)-1-methyl-2-[4-(trifluoromethyl)phenyl]-, … Catalysts: peri-Xanthenoxanthene Solvents: 1,4-Dioxane ;  24 h, rt
Referenz
Radical Hydro-Fluorosulfonylation of Unactivated Alkenes and Alkynes
Wang, Peng; et al, Angewandte Chemie, 2022, 61(39),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Reagents: Hantzsch ester Catalysts: Eosin Solvents: Acetonitrile ;  12 - 24 h, rt
Referenz
A rapid access to aliphatic sulfonyl fluorides
Xu, Ruting; et al, Nature Communications, 2019, 10(1), 1-7

AM 374 Raw materials

AM 374 Preparation Products

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